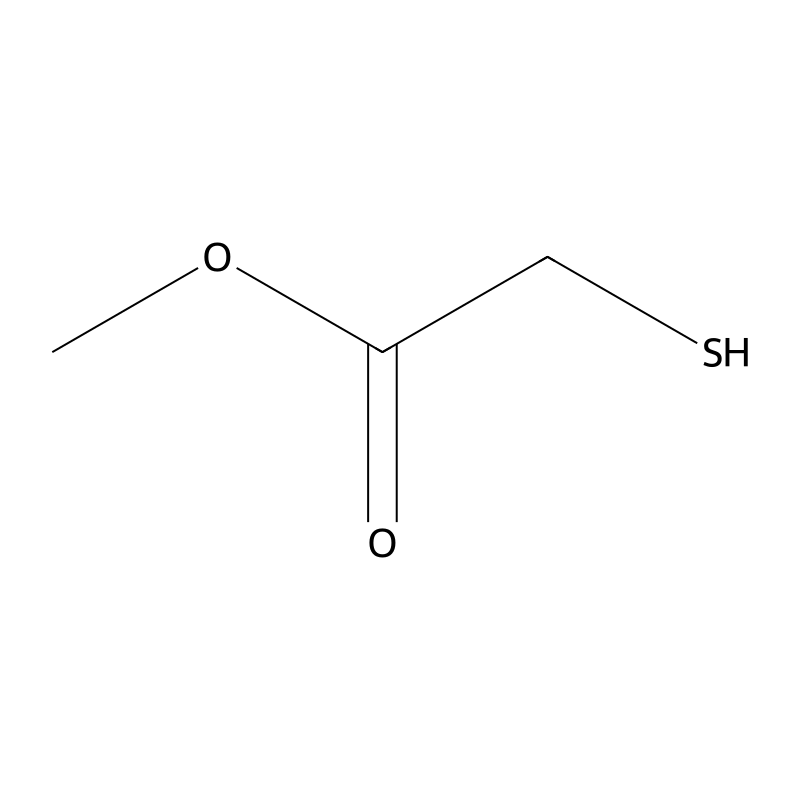

Methyl thioglycolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Model System for Studying Oxidative DNA Damage

One of the most studied research applications of methyl thioglycolate is its use as a model system for studying oxidative DNA damage. This is because it reacts with divalent metals like copper or iron, forming stable covalent bonds. These reactions lead to the formation of reactive oxygen species (ROS) which can cause DNA strand breaks []. This allows researchers to investigate the mechanisms of oxidative DNA damage and potential therapeutic strategies to prevent or repair it [].

Source

[] FM36432 | 2365-48-2 | Methyl thioglycolate | Biosynth ()

Potential Antibacterial Properties

Methyl thioglycolate has also been investigated for its potential antibacterial properties. Studies have shown that it binds to amino acids on the surface of bacteria, disrupting their function and leading to cell death. Additionally, it can inhibit protein synthesis by preventing ribosomes from attaching to messenger RNA (mRNA) []. While further research is needed to determine its clinical efficacy, these findings suggest a potential avenue for developing novel antibacterial agents [].

Source

[] FM36432 | 2365-48-2 | Methyl thioglycolate | Biosynth ()

Other Potential Applications

Limited research suggests that methyl thioglycolate might have other potential applications in scientific research, including:

- Intermediate in Synthesis: It can be used as a starting material for synthesizing various compounds, including anti-inflammatory drugs like aspirin and ibuprofen [].

- Oxytocin Antagonist: Studies indicate that it can act as a reversible antagonist of oxytocin, a hormone involved in uterine contractions. This suggests potential applications in studying oxytocin signaling pathways and related physiological processes.

Methyl thioglycolate is an organic compound with the chemical formula C₃H₆O₂S. It is a colorless to pale yellow liquid with a strong, characteristic odor. This compound is a thiol ester derived from thioglycolic acid and methanol. Methyl thioglycolate is soluble in organic solvents such as dichloromethane and toluene, and it has limited solubility in water (approximately 40 g/L at 20 °C) . It is primarily utilized as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry.

MTG is a hazardous compound and should be handled with care in a laboratory setting by trained personnel. Here are some safety concerns:

- Esterification: It can undergo reactions with alcohols to form esters.

- Nucleophilic Substitution: The thiol group can react with electrophiles, making it useful in synthesizing other compounds.

- Racemization: Methyl thioglycolate can act as a radical initiator in racemization processes, particularly in the context of amines .

Research indicates that methyl thioglycolate exhibits biological activity, particularly in antitumor applications. It has been used as a precursor in synthesizing compounds with potential anticancer properties . Additionally, its ability to generate thiyl radicals makes it relevant in studies of radical-mediated reactions, which can affect various biological processes.

Several methods exist for synthesizing methyl thioglycolate:

- Conventional Synthesis:

- Alternative Approaches:

Methyl thioglycolate has diverse applications:

- Pharmaceuticals: It serves as an intermediate for synthesizing anti-inflammatory and anticancer agents.

- Cosmetics: Its properties make it useful in formulating certain cosmetic products.

- Chemical Industry: It is employed in the synthesis of various organic compounds due to its reactivity.

Interaction studies involving methyl thioglycolate have highlighted its role as a radical initiator and its potential effects on various biological systems. Its capacity to mediate radical reactions can influence the stability and efficacy of other compounds within biochemical pathways . Moreover, its interactions with amines during racemization processes have been documented, showcasing its significance in synthetic organic chemistry .

Methyl thioglycolate shares similarities with several other compounds, particularly those containing thiol or thioester functional groups. Here are some comparable compounds:

| Compound | Formula | Key Features |

|---|---|---|

| Thioglycolic Acid | C₂H₄O₂S | A stronger acid used in hair removal products. |

| Ethyl Thioglycolate | C₄H₈O₂S | Similar structure; used as an intermediate in synthesis. |

| Propyl Thioglycolate | C₅H₁₂O₂S | Longer alkyl chain; applications in cosmetic formulations. |

| Butyl Thioglycolate | C₆H₁₄O₂S | Used similarly but has different solubility properties. |

Uniqueness of Methyl Thioglycolate

Methyl thioglycolate's uniqueness lies in its specific reactivity profile and applications in both pharmaceuticals and radical chemistry. Its ability to act as a radical initiator distinguishes it from other similar compounds, allowing for diverse synthetic pathways that are not available with other thiol esters or acids.

The conventional synthesis of methyl thioglycolate involves the Fischer esterification of thioglycolic acid (HSCH₂COOH) with methanol (CH₃OH) in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by methanol to form the ester (Figure 1):

$$

\text{HSCH}2\text{COOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{HSCH}2\text{COOCH}3 + \text{H}_2\text{O}

$$

Key Process Parameters:

- Molar Ratio: Excess methanol (4:1 methanol-to-thioglycolic acid) drives equilibrium toward ester formation.

- Temperature: Reflux conditions (65–80°C) optimize reaction kinetics.

- Catalyst Loading: 1–5 wt% H₂SO₄ relative to thioglycolic acid.

Challenges:

- Side Reactions: Over-oxidation to disulfides (e.g., dithiodiglycolic acid) occurs due to H₂SO₄’s oxidative properties.

- Corrosion: Sulfuric acid damages reactor materials, necessitating costly maintenance.

- Waste Generation: Neutralization of spent acid produces sulfate-rich wastewater.

Yield Improvements:

The thiol group in methyl thioglycolate serves as a potent nucleophile in Michael additions, particularly when deprotonated to the thiolate form ($$ \text{RS}^- $$). This reactivity is exemplified in its 1,4-conjugate additions to α,β-unsaturated carbonyl compounds (Michael acceptors). For instance, in the presence of a weak base such as triethylamine, methyl thioglycolate undergoes deprotonation, generating a thiolate ion that attacks the β-carbon of an enone or enal. The resulting enolate intermediate is subsequently protonated to yield the Michael adduct [1] [6].

A kinetic study comparing thiol monomers in photobase-initiated Michael reactions revealed that thiols with electron-withdrawing ester groups, such as methyl thioglycolate, exhibit enhanced nucleophilicity due to the stabilization of the thiolate intermediate [2]. The reaction follows a two-step mechanism:

- Deprotonation: $$ \text{CH}3\text{OCOCH}2\text{SH} \xrightarrow{\text{Base}} \text{CH}3\text{OCOCH}2\text{S}^- + \text{H}^+ $$

- Conjugate Addition: $$ \text{CH}3\text{OCOCH}2\text{S}^- + \text{CH}2=\text{CHCOOR} \rightarrow \text{CH}3\text{OCOCH}2\text{S}-\text{CH}2\text{CH}_2\text{COOR} $$

The rate of propagation ($$ kp $$) and chain-transfer ($$ k{CT} $$) constants for methyl thioglycolate-derived reactions are influenced by the electronic nature of the vinyl monomer. For example, acrylates like methyl acrylate show higher $$ kp/k{CT} $$ ratios compared to vinyl sulfones, favoring efficient chain growth [2].

Transesterification Dynamics: Kinetic and Thermodynamic Control

The ester moiety in methyl thioglycolate participates in transesterification reactions, where the methoxy group is replaced by another alkoxide. This process is governed by both kinetic and thermodynamic factors. Under acidic or basic conditions, the reaction proceeds via a tetrahedral intermediate:

$$

\text{CH}3\text{OCOCH}2\text{SH} + \text{R'OH} \rightleftharpoons \text{R'OCOCH}2\text{SH} + \text{CH}3\text{OH}

$$

Kinetic control dominates in the presence of a strong base (e.g., NaOCH$$3$$), which accelerates nucleophilic attack by deprotonating the alcohol ($$ \text{R'OH} \rightarrow \text{R'O}^- $$). Conversely, thermodynamic control favors the more stable ester, often determined by the leaving group ability ($$ \text{p}Ka $$ of the alcohol) and steric effects. For instance, transesterification with bulky alcohols like tert-butanol proceeds sluggishly compared to methanol [6].

A notable application involves the synthesis of 3-carbomethoxy-4-oxotetrahydrothiopyran, where methyl thioglycolate undergoes sequential transesterification and cyclization steps. The equilibrium constant ($$ K_{eq} $$) for such reactions is highly sensitive to solvent polarity, with aprotic solvents like THF favoring ester exchange [5].

Radical-Mediated Pathways in Photoredox Catalysis Applications

While methyl thioglycolate is primarily associated with ionic mechanisms, recent studies suggest its involvement in radical-mediated processes under photoredox conditions. Irradiation with visible light in the presence of a photocatalyst (e.g., Ru(bpy)$$3^{2+}$$) generates thiyl radicals ($$ \text{CH}3\text{OCOCH}_2\text{S}^\bullet $$) via single-electron oxidation. These radicals participate in chain-transfer reactions, enabling the polymerization of vinyl monomers through a radical thiol-ene mechanism [2].

Key steps include:

- Photoexcitation: $$ \text{Ru(bpy)}3^{2+} \xrightarrow{h\nu} \text{Ru(bpy)}3^{3+} + e^- $$

- Thiol Oxidation: $$ \text{CH}3\text{OCOCH}2\text{SH} \rightarrow \text{CH}3\text{OCOCH}2\text{S}^\bullet + \text{H}^+ $$

- Radical Propagation: $$ \text{CH}3\text{OCOCH}2\text{S}^\bullet + \text{CH}2=\text{CHX} \rightarrow \text{CH}3\text{OCOCH}2\text{S}-\text{CH}2\text{CHX}^\bullet $$

This pathway complements traditional Michael additions, offering spatiotemporal control over reaction initiation. However, competing disulfide formation via radical recombination remains a challenge [6].

Oxidation-Reduction Equilibria and Disulfide Formation Mechanisms

The thiol group in methyl thioglycolate is susceptible to oxidation, forming disulfides ($$ \text{RSSR} $$) under aerobic conditions. The equilibrium between thiol and disulfide is pH-dependent, with alkaline conditions favoring oxidation:

$$

2 \, \text{CH}3\text{OCOCH}2\text{SH} \xrightarrow{\text{O}2} \text{CH}3\text{OCOCH}2\text{S}-\text{SCH}2\text{COOCH}3 + \text{H}2\text{O}

$$

In biological contexts, methyl thioglycolate acts as a reducing agent. For example, its reaction with dynemicin A—a DNA-cleaving enediyne antibiotic—yields dynemicin H (reduced form) and dynemicin S (thiol adduct) via reductive activation (Table 1) [3].

| Product | Structure | Pathway |

|---|---|---|

| Dynemicin H | Aromatized enediyne core | Reductive activation |

| Dynemicin S | C-8 thioglycolate adduct | Nucleophilic addition |

The absence of DNA cleavage activity in dynemicin H and S underscores the critical role of the thiol-redox equilibrium in biological function [3].

XLogP3

Boiling Point

148 °C

UNII

GHS Hazard Statements

H226 (69.88%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (87.95%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (12.05%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (31.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (30.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (12.05%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (80.72%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

Pictograms

Flammable;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

/Has/ shown promise as raw material in several fine chemicals.

Can be used as the starting material to obtain methyl 3-amino-2- thiophenecarboxylate ... by reaction with 2-chloroacrylonitrile.